molecular formula C9H8F2O3 B1393370 3-Ethoxy-2,4-difluorobenzoic acid CAS No. 1017779-88-2

3-Ethoxy-2,4-difluorobenzoic acid

Cat. No.: B1393370
CAS No.: 1017779-88-2
M. Wt: 202.15 g/mol
InChI Key: KUOUFQUWQYELBO-UHFFFAOYSA-N
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Description

3-Ethoxy-2,4-difluorobenzoic acid (CAS 1017779-88-2) is a high-purity, fluorinated aromatic compound supplied as a solid with a melting point of 134-136°C . It has a molecular formula of C9H8F2O3 and a molecular weight of 202.16 g/mol . This benzoic acid derivative serves as a versatile and critical building block in organic synthesis and medicinal chemistry research. Its molecular structure, featuring both fluorine atoms and an ethoxy group on the benzoic acid ring, makes it a valuable scaffold for constructing more complex molecules, particularly in pharmaceutical and agrochemical development . Researchers utilize this compound to create novel active ingredients, leveraging the properties of fluorine to modulate a compound's lipophilicity, metabolic stability, and bioavailability. The product is classified as an irritant and requires careful handling. Appropriate personal protective equipment (PPE) should be worn, and it should only be used in a well-ventilated area . This product is labeled For Research Use Only and is intended for use in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for any form of human consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-2,4-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOUFQUWQYELBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural and Spectroscopic Characterization of 3 Ethoxy 2,4 Difluorobenzoic Acid and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is essential for identifying the functional groups and fingerprint region of a molecule. For 3-Ethoxy-2,4-difluorobenzoic acid, this analysis would provide confirmation of its key structural features.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include the O-H stretch of the carboxylic acid, which is typically broad and found in the 3300-2500 cm⁻¹ region due to hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid would present as a strong, sharp peak around 1700 cm⁻¹. Other significant peaks would correspond to the C-O stretching of the ethoxy group and the carboxylic acid, C-F stretching vibrations, and various C-H and aromatic C=C stretching and bending modes. Without experimental data, precise peak assignments cannot be tabulated.

Fourier Transform Raman (FT-Raman) Spectroscopic Studies

FT-Raman spectroscopy provides complementary information to FT-IR. For this compound, Raman scattering would be particularly useful for observing the symmetric vibrations and the non-polar bonds. One would expect to see strong signals for the aromatic ring breathing modes and the C=C bonds. The C=O stretch is typically weaker in Raman than in IR. A detailed analysis would involve assigning observed Raman shifts to specific vibrational modes, but published FT-Raman spectra for this compound could not be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity and electronic environment of the carbon, hydrogen, and fluorine atoms within the molecule's structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum would provide information on the number and type of protons. For this compound, one would expect to see a triplet and a quartet for the ethoxy group's ethyl protons (-OCH₂CH₃). The aromatic region would display signals for the two protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the three different substituents (ethoxy, fluoro, and carboxylic acid). The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). Specific chemical shifts and coupling constants (J-values) are determined experimentally and are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

A ¹³C NMR spectrum would identify all unique carbon environments in the molecule. For this compound, nine distinct signals would be anticipated: one for the carbonyl carbon, two for the ethoxy group carbons, and six for the aromatic ring carbons. The chemical shifts of the aromatic carbons would be significantly affected by the attached fluorine and oxygen atoms, and the signals for the fluorine-bonded carbons would exhibit characteristic C-F coupling. A data table of these shifts would be a cornerstone of the compound's characterization, but the necessary experimental spectrum is not publicly available.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

¹⁹F NMR is highly specific for fluorine atoms and is crucial for characterizing fluorinated compounds. The spectrum for this compound would show two distinct signals, one for each of the non-equivalent fluorine atoms at the C-2 and C-4 positions. The chemical shifts and the coupling between these two fluorine atoms (F-F coupling), as well as coupling to nearby protons (H-F coupling), would provide definitive structural confirmation. While related fluorinated benzoic acids have been studied, specific ¹⁹F NMR data for the title compound remains unpublished in the accessible literature.

Advanced Multi-Nuclear NMR Techniques for Structural Elucidation

The definitive structural elucidation of this compound relies heavily on advanced multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional (2D) experiments, provide unambiguous evidence of the molecular framework and substituent positioning.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethoxy group and the aromatic protons. The ethoxy group would present as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, a characteristic pattern indicating ethyl group connectivity. The two aromatic protons would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon environment. Key signals would include those for the carboxyl carbon (COOH), the carbons of the ethoxy group, and the six distinct aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine and ethoxy substituents. Furthermore, the signals for carbons bonded to or in proximity to fluorine atoms will exhibit splitting (C-F coupling), which is crucial for assigning the substitution pattern on the benzene ring. rsc.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an indispensable tool. It provides direct information about the chemical environment of the two fluorine atoms. The spectrum is expected to show two distinct signals, one for the fluorine at the C2 position and another for the fluorine at the C4 position. The chemical shifts and the coupling between them (F-F coupling), as well as coupling to adjacent protons (H-F coupling), are diagnostic for confirming their relative positions on the aromatic ring. Studies on other fluorobenzoates have shown that ¹⁹F chemical shifts are sensitive to the electronic environment and substitution pattern. nih.govresearchgate.net For instance, in a related compound, 3-bromo-4-fluorobenzoic acid, the fluorine signal appears at -98.11 ppm. rsc.org

2D NMR Techniques: To confirm the complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY would establish the coupling relationships between the aromatic protons and between the methyl and methylene protons of the ethoxy group.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the placement of the ethoxy and carboxylic acid groups on the difluorinated aromatic ring. For example, an HMBC correlation between the methylene protons of the ethoxy group and the C3 carbon of the aromatic ring would definitively confirm the ethoxy substitution position.

A summary of predicted NMR data is presented below.

Interactive Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & CouplingAssignment
¹H~1.4Triplet (t)-OCH₂CH
¹H~4.2Quartet (q)-OCH ₂CH₃
¹H~7.0-7.2Multiplet (m)Aromatic CH
¹H~7.8-8.0Multiplet (m)Aromatic CH
¹H~10-13Broad Singlet (br s)COOH
¹³C~15Singlet-OCH₂C H₃
¹³C~65Singlet-OC H₂CH₃
¹³C~110-165Multiplets (due to C-F coupling)Aromatic C
¹³C~168SingletC OOH
¹⁹FVariesMultipletC2-F
¹⁹FVariesMultipletC4-F

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a critical analytical technique used to confirm the molecular weight and elemental composition of this compound, as well as to provide structural information through analysis of its fragmentation patterns. The molecular formula is C₉H₈F₂O₃, corresponding to a molecular weight of 202.157 g/mol . azurewebsites.net

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 202. This peak corresponds to the intact molecule after the loss of a single electron. docbrown.info High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by measuring the exact mass to several decimal places.

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. For this compound, characteristic fragmentation pathways are expected based on the fragmentation of benzoic acid and its derivatives. docbrown.infonih.gov Key fragmentation steps would likely include:

Loss of a hydroxyl radical (•OH): A prominent peak at m/z 185 ([M-17]⁺) would result from the cleavage of the C-O bond of the carboxylic acid group. This [C₉H₇F₂O₂]⁺ ion is often a stable acylium cation. docbrown.info

Loss of an ethyl radical (•C₂H₅): Cleavage of the ether bond can lead to the loss of the ethyl group, resulting in a fragment at m/z 173 ([M-29]⁺).

Loss of an ethoxy radical (•OC₂H₅): A peak at m/z 157 ([M-45]⁺) would arise from the loss of the entire ethoxy group.

Loss of a carboxyl group (•COOH): A peak at m/z 157 ([M-45]⁺) can also be formed by the loss of the carboxyl group, leading to a difluoroethoxybenzene cation.

Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion or other fragments is a common pathway for carboxylic acids, which could lead to a peak at m/z 158 ([M-44]⁺).

Electrospray ionization (ESI) mass spectrometry, particularly in negative ion mode, would show a prominent peak at m/z 201, corresponding to the deprotonated molecule ([M-H]⁻). rsc.org

Interactive Table 2: Predicted Key Mass Fragments for this compound (EI-MS)

m/zProposed Ion StructureFragmentation Pathway
202[C₉H₈F₂O₃]⁺Molecular Ion ([M]⁺)
185[C₉H₇F₂O₂]⁺[M - •OH]⁺
173[C₇H₃F₂O₃]⁺[M - •C₂H₅]⁺
157[C₇H₃F₂O₂]⁺[M - •OC₂H₅]⁺ or [M - •COOH]⁺
158[C₈H₈F₂O]⁺[M - CO₂]⁺

X-ray Crystallography of this compound and Related Co-crystals

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the exact three-dimensional structure of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule and its arrangement within the crystal lattice. For aromatic carboxylic acids, SCXRD studies are fundamental to understanding how substituents influence molecular geometry and intermolecular interactions. nih.gov

Although a specific crystal structure for this compound is not publicly available, studies on numerous substituted benzoic acids provide a clear blueprint of the expected findings. nih.govnih.gov An SCXRD analysis would definitively establish the planarity of the benzene ring and the orientation of the carboxylic acid and ethoxy groups relative to it. It would also provide precise measurements of the C-F, C-O, C=O, and C-C bond lengths, which can be compared with theoretical calculations.

The crystal packing of substituted benzoic acids is governed by a variety of non-covalent interactions, which dictate the formation of higher-order supramolecular assemblies.

Hydrogen Bonding: The most dominant interaction in the crystal structures of almost all aromatic carboxylic acids is the formation of a centrosymmetric dimer via hydrogen bonds between the carboxyl groups of two molecules. This robust R²₂(8) supramolecular synthon involves two O-H···O hydrogen bonds, creating a stable eight-membered ring. nih.gov It is highly probable that this compound would also form this characteristic dimer in its crystal lattice.

Halogen Bonding and Other Weak Interactions: The fluorine substituents introduce the possibility of other specific interactions. Weak hydrogen bonds involving the fluorine atoms, such as C-H···F interactions, can play a significant role in stabilizing the crystal packing. The ethoxy group can also act as a hydrogen bond acceptor through its oxygen atom, participating in C-H···O interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) provides insights into its electronic structure. The spectrum arises from electronic transitions between molecular orbitals, primarily involving the π-electron system of the benzene ring, which acts as the chromophore.

Substituted benzoic acids typically display three main absorption bands, often referred to as the A-band, B-band, and C-band. researchgate.net These bands originate from π→π* transitions within the benzene ring, which are modified by the substituents.

B-band (Primary Band): This is an intense absorption band typically found around 230-250 nm for benzoic acid itself. researchgate.netcdnsciencepub.com It is attributed to an intramolecular charge transfer transition. Substituents on the ring, whether electron-donating or electron-withdrawing, tend to cause a bathochromic (red) shift of this band to longer wavelengths. researchgate.net For this compound, the combined electronic effects of the two fluorine atoms and the electron-donating ethoxy group are expected to shift this band to a longer wavelength compared to unsubstituted benzoic acid.

C-band (Secondary Band): This band, appearing around 270-290 nm, is related to the benzene ¹B₂ᵤ ← ¹A₁g transition. researchgate.net It is characterized by a much lower intensity than the B-band and often displays fine vibrational structure. Auxochromic groups like the ethoxy group can enhance the intensity of this band. spcmc.ac.in

n→π Transition:* The carbonyl group of the carboxylic acid also allows for a weak n→π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition is often weak and may be obscured by the more intense π→π* bands.

Interactive Table 3: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

BandPredicted λₘₐₓ (nm)Associated Electronic TransitionExpected Intensity
B-band~240 - 260π → π* (Intramolecular Charge Transfer)High
C-band~280 - 300π → π* (Benzenoid)Low to Medium

Microwave Spectroscopy for Conformational Analysis of Fluorinated Aromatic Carboxylic Acids

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By analyzing the rotational spectrum, it is possible to determine highly accurate rotational constants, which are inversely related to the molecule's moments of inertia. These data, often combined with high-level quantum chemical calculations, allow for the precise determination of molecular geometry and conformational preferences. nih.govaip.orgaip.org

For a molecule like this compound, which has several rotational bonds (C-C, C-O), multiple conformers could potentially exist. Microwave spectroscopy is exceptionally well-suited to distinguish between these different conformers. Studies on simpler aromatic carboxylic acids have successfully identified the most stable conformers and determined their structures with high precision. nih.govaip.org

A microwave spectroscopy study of this compound would aim to:

Identify Stable Conformers: Determine how many distinct conformers are present in the gas-phase sample. This would involve identifying different sets of rotational transitions corresponding to different molecular geometries.

Determine Conformer Geometry: For each identified conformer, the experimental rotational constants would be compared with those calculated for theoretically optimized structures (e.g., using methods like MP2 or DFT). nih.govaip.org This comparison allows for an unambiguous assignment of the geometry, including the orientation of the carboxylic acid group (syn or anti relative to the C-C bond) and the torsional angle of the ethoxy group.

Analyze Planarity: The inertial defect, a value calculated from the rotational constants, can confirm whether the molecule is planar. For many simple benzoic acids, a planar or near-planar heavy-atom skeleton is observed. nih.govaip.org

Investigate Internal Rotation: The technique can also provide information about the barriers to internal rotation, for instance, the rotation of the ethoxy group around the C-O bond.

This technique would provide fundamental data on the intrinsic structural preferences of the isolated molecule, free from the intermolecular forces present in the solid or liquid state.

Computational and Theoretical Investigations of 3 Ethoxy 2,4 Difluorobenzoic Acid

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For substituted aromatic systems such as 3-Ethoxy-2,4-difluorobenzoic acid, methods like Density Functional Theory (DFT), Møller-Plesset Perturbation Theory (MP2), and Hartree-Fock (HF) are commonly employed.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying substituted benzoic acids due to its favorable balance of accuracy and computational cost. aps.org DFT methods are used to calculate structural properties, vibrational frequencies, and electronic transitions for compounds like 2,4-difluorobenzoic acid, a structurally related molecule. nih.gov Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), have proven effective in modeling the structures of ortho-substituted benzoic acids and analyzing the effects of intramolecular hydrogen bonds. nih.govrsc.org

DFT calculations allow for the prediction of key geometric parameters. For the core 2,4-difluorobenzoic acid structure, these calculations can determine bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. These theoretical structures can then be compared with experimental data where available. nih.gov Furthermore, DFT is employed to investigate proton transfer mechanisms and photophysical properties in substituted benzoic acids. chemrxiv.org

Table 1: Representative DFT-Calculated Structural Parameters for a Planar Conformer of 2,4-Difluorobenzoic Acid Note: This data is for a related compound to illustrate typical DFT outputs.

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Length C=O 1.21 Å
Bond Length C-OH 1.35 Å
Bond Length C-F (ortho) 1.34 Å
Bond Angle O=C-OH 122.5°
Bond Angle C(ring)-C(acid)=O 124.0°

Møller-Plesset perturbation theory is a post-Hartree-Fock ab initio method that provides a higher level of accuracy by incorporating electron correlation effects. wikipedia.org The second-order implementation, MP2, is widely used to improve upon Hartree-Fock calculations and is often employed as a benchmark for DFT results. q-chem.comfiveable.me

For aromatic carboxylic acids, MP2 calculations with basis sets such as cc-pVTZ are used to determine accurate structures, relative conformer energies, and electric dipole moments. nih.gov In studies of 2,4-difluorobenzoic acid, MP2 has been used alongside DFT to calculate and confirm structural properties in the ground state. nih.gov While computationally more demanding than DFT, MP2 theory is crucial for systems where electron correlation plays a significant role in determining the molecular properties and reactivity. chemeurope.comru.nl The total electronic energy in this framework is approximated by the Hartree-Fock energy plus the second-order MP correction. ru.nl

The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction of a system using a single Slater determinant. wikipedia.org It operates on the mean-field theory principle, where each electron interacts with an average field generated by all other electrons, thus simplifying the complex electron-electron repulsion terms. wikipedia.org

While the HF method is computationally less intensive than correlated methods, it systematically neglects dynamic electron correlation, which can limit its accuracy for predicting certain properties. In modern computational chemistry, the HF method is most often used as a starting point for more sophisticated post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, which are designed to recover the correlation energy. wikipedia.org

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of flexible molecules like this compound are heavily dependent on their three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy structures (conformers) and the energy barriers that separate them.

The conformational landscape of this compound is primarily defined by the rotation around three key single bonds:

The C(ring)–C(acid) bond, which determines the orientation of the carboxylic acid group relative to the ring.

The C(acid)–O(H) bond, which defines the orientation of the hydroxyl proton (syn or anti to the carbonyl group).

The C(ring)–O(ethoxy) bond, which governs the position of the ethoxy group.

The substituents at the 2, 3, and 4 positions introduce significant steric and electronic effects. The fluorine atom at the C2 (ortho) position can interact directly with the carboxylic acid group. The ethoxy group at the C3 position and the fluorine at C4 further modify the electronic distribution and steric environment of the benzene (B151609) ring.

Based on studies of related ortho-substituted benzoic acids, the carboxylic acid group is expected to have two primary planar orientations relative to the ring, often referred to as cis and trans, describing the relationship between the carboxylic proton and the ortho substituent. The planarity of the -COOH group with the aromatic ring is favored due to conjugation. However, bulky ortho groups can force the carboxylic acid group out of the plane, a phenomenon known as steric inhibition of resonance. youtube.com In this compound, the C2-fluorine is not particularly bulky, but its interaction with the adjacent C3-ethoxy group could create a sterically crowded environment influencing the preferred orientation of the carboxylic acid.

Table 2: Plausible Low-Energy Conformers of this compound Note: This table describes expected conformations based on principles from related molecules.

Conformer Dihedral Angle C2-C1-C(O)-O Dihedral Angle C1-C(O)-O-H Key Feature
I ~0° ~180° Carbonyl oxygen is cis to the C2-F; hydroxyl group is trans. Potential O-H···F(2) intramolecular hydrogen bond.
II ~180° ~180° Carbonyl oxygen is trans to the C2-F; hydroxyl group is trans. Steric repulsion between carbonyl oxygen and C2-F is minimized.

| III | ~0° | ~0° | Carbonyl oxygen is cis to the C2-F; hydroxyl group is syn. Repulsion between hydroxyl H and C6-H. |

The relative stability of the conformers of this compound is dictated by a balance of intramolecular interactions, including hydrogen bonding and steric repulsion.

Intramolecular Hydrogen Bonding: A key interaction in ortho-substituted benzoic acids is the potential for an intramolecular hydrogen bond. rsc.orgnih.gov In this molecule, a hydrogen bond can form between the acidic proton of the carboxyl group and the fluorine atom at the C2 position (O-H···F). This interaction would significantly stabilize conformers where the hydroxyl group is oriented towards the fluorine.

Steric and Dipole Repulsion: Repulsive forces also play a critical role. Steric hindrance between the bulky ethoxy group at C3 and the carboxylic acid group can raise the energy of certain rotational conformations. Additionally, dipole-dipole repulsion between the lone pairs of the carbonyl oxygen and the ortho-fluorine atom can destabilize conformers where these groups are in close proximity. youtube.com

These competing interactions give rise to rotational energy barriers that can be calculated by scanning the potential energy surface along the relevant dihedral angles. nih.gov The height of these barriers determines the rate of interconversion between conformers at a given temperature. For example, the barrier to rotation around the C(ring)–C(acid) bond in substituted biphenyls and related systems is a well-studied parameter that is highly sensitive to the nature of the ortho substituents. biomedres.us

Table 3: Representative Rotational Energy Barriers in Benzoic Acid Derivatives Note: This data is illustrative of the effects of substituents on rotational barriers.

Molecule Rotational Bond Barrier (kJ/mol) Primary Influencing Factor
Benzoic Acid C(ring)–C(acid) ~20-28 π-conjugation
2-Fluorobenzoic Acid C(ring)–C(acid) ~13-16 Destabilizing O=C···F repulsion offset by stabilizing O-H···F interaction

Vibrational Frequency Predictions and Spectral Assignments

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra of molecules. For this compound, theoretical calculations can provide valuable insights into its infrared (IR) and Raman spectra. The vibrational modes of benzoic acid and its derivatives have been extensively studied, providing a solid foundation for the analysis of this specific compound. nih.govresearchgate.netresearchgate.net

Key vibrational frequencies for this compound are expected to arise from the functional groups present in the molecule. The carboxylic acid group will exhibit characteristic stretching vibrations for the O-H and C=O bonds. The O-H stretching frequency is typically broad and appears in the range of 2500-3300 cm⁻¹, often influenced by hydrogen bonding. The C=O stretching vibration is a strong, sharp band expected around 1700-1750 cm⁻¹. mdpi.com The presence of the ethoxy group introduces C-O stretching and C-H stretching and bending vibrations. The aromatic ring itself will have a series of characteristic C-C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. researchgate.netmdpi.com

The two fluorine atoms on the benzene ring will also give rise to C-F stretching and bending vibrations. The C-F stretching vibrations are typically found in the 1000-1400 cm⁻¹ region. The precise positions of these vibrational bands can be predicted with good accuracy using DFT calculations, which can also aid in the assignment of the experimentally observed spectral peaks. researchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300
Carboxylic AcidC=O stretch1700-1750
Aromatic RingC-C stretch1400-1600
Aromatic RingC-H stretch>3000
EtherC-O stretch1000-1300
FluoroalkaneC-F stretch1000-1400

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter that reflects the chemical stability and reactivity of the molecule. niscpr.res.inresearchgate.net

For this compound, the distribution of the HOMO and LUMO will be influenced by the substituents on the benzene ring. The ethoxy group, being an electron-donating group, is expected to raise the energy of the HOMO. Conversely, the fluorine atoms and the carboxylic acid group are electron-withdrawing, which will lower the energy of the LUMO. Computational calculations can provide precise energy values for the HOMO and LUMO and visualize their spatial distribution. This analysis helps in predicting the sites of electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. researchgate.net

Table 2: Expected Effects of Substituents on Frontier Molecular Orbitals of this compound

SubstituentElectronic EffectImpact on HOMO EnergyImpact on LUMO Energy
-OCH₂CH₃Electron-donatingIncreaseMinimal
-FElectron-withdrawingDecreaseDecrease
-COOHElectron-withdrawingDecreaseDecrease

Theoretical Spectroscopic Parameter Derivations (e.g., Chemical Shifts, Coupling Constants)

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, including NMR chemical shifts and coupling constants. nih.govresearchgate.net These calculations are invaluable for confirming molecular structures and understanding the electronic environment of different nuclei. For this compound, theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra.

The chemical shifts of the aromatic protons and carbons will be influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine and carboxylic acid groups. nih.govacs.org The fluorine atoms will also exhibit characteristic ¹⁹F chemical shifts and will show coupling to adjacent protons and carbons. Theoretical predictions of these parameters, often performed using DFT methods, can be compared with experimental data to validate the structural assignment. researchgate.net

Computational Studies on Reaction Mechanisms and Transition States Involving Fluorinated Benzoic Acids

Computational studies can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. nih.gov For reactions involving fluorinated benzoic acids, such as esterification, amidation, or nucleophilic aromatic substitution, theoretical calculations can help in understanding the reaction pathways and the role of the fluorine and ethoxy substituents in influencing the reactivity. For example, the electron-withdrawing nature of the fluorine atoms can affect the acidity of the carboxylic acid and the reactivity of the aromatic ring towards nucleophiles. Computational studies on similar substituted benzoic acids have shown that the reaction mechanism can be highly dependent on the nature and position of the substituents. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the solid state. niscpr.res.inresearchgate.netnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. iucr.org

For this compound, Hirshfeld surface analysis would be instrumental in understanding its crystal packing. The carboxylic acid group is expected to form strong O-H···O hydrogen bonds, a common feature in the crystal structures of carboxylic acids. researchgate.net Additionally, C-H···O and C-H···F interactions, as well as π-π stacking between the aromatic rings, are likely to play a role in stabilizing the crystal structure. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. niscpr.res.inresearchgate.net

Theoretical Investigations of Non-Linear Optical (NLO) Properties of Substituted Benzoic Acids

Molecules with large first hyperpolarizabilities (β) are of great interest for applications in non-linear optics (NLO). nih.govnih.gov The NLO properties of organic molecules are strongly dependent on their electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

In this compound, the ethoxy group acts as an electron donor, while the carboxylic acid and fluorine atoms act as electron acceptors. This donor-acceptor arrangement, coupled with the aromatic ring, could potentially lead to NLO activity. Theoretical calculations, such as those based on DFT, can be used to compute the first hyperpolarizability (β) and other NLO parameters. researchgate.netmdpi.com These computational studies can help in understanding the structure-property relationships and in designing new molecules with enhanced NLO properties.

Chemical Reactivity and Transformation Pathways of 3 Ethoxy 2,4 Difluorobenzoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a cornerstone of the reactivity of 3-Ethoxy-2,4-difluorobenzoic acid, providing a handle for a variety of chemical modifications.

Esterification and Amidation Reactions

The conversion of the carboxylic acid moiety into esters and amides is a fundamental transformation for this compound, enabling its incorporation into a wide array of molecular frameworks.

Esterification: The formation of esters from this compound can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, is a common approach. nih.gov The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. nih.gov Given the electronic environment of this compound, this reaction is expected to proceed efficiently.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can be activated. One common method is the conversion to the corresponding acyl chloride, 3-Ethoxy-2,4-difluorobenzoyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. This highly reactive intermediate readily reacts with alcohols, and even less reactive phenols, to form the desired esters in high yields. nih.gov

Amidation: Similar to esterification, the formation of amides from this compound is a crucial transformation. Direct condensation with amines is generally not efficient and requires high temperatures. Therefore, the use of coupling agents is the preferred method for creating amide bonds under mild conditions. lookchemmall.com A wide variety of modern coupling reagents, such as those based on carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP), can be employed to activate the carboxylic acid. lookchemmall.com These reagents facilitate the formation of a highly reactive intermediate that is then readily attacked by an amine to furnish the corresponding amide. The choice of coupling agent and reaction conditions can be tailored to the specific amine being used and the desired purity of the final product. The synthesis of various amides from both aliphatic and aromatic amines using activators like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been shown to be effective for a range of carboxylic acids. lookchemmall.com

Table 1: Representative Esterification and Amidation Reactions of this compound This table is illustrative and based on general reactivity principles of benzoic acids.

Reaction TypeReagentCatalyst/Coupling AgentProductTypical Conditions
EsterificationEthanol (B145695)H₂SO₄ (catalytic)Ethyl 3-ethoxy-2,4-difluorobenzoateReflux in excess ethanol
EsterificationMethanol (B129727)SOCl₂ (to form acyl chloride)Methyl 3-ethoxy-2,4-difluorobenzoateRoom temperature
AmidationAnilineEDC/HOBtN-Phenyl-3-ethoxy-2,4-difluorobenzamideRoom temperature, DMF
AmidationBenzylamineHATUN-Benzyl-3-ethoxy-2,4-difluorobenzamideRoom temperature, DMF

Decarboxylation Pathways

The decarboxylation of aromatic carboxylic acids, including this compound, involves the removal of the carboxyl group as carbon dioxide. This transformation is generally challenging for simple aryl acids and often requires harsh conditions, such as high temperatures and the presence of a catalyst. nih.govnih.gov The stability of the aryl anion or aryl radical intermediate is a key factor in the feasibility of decarboxylation.

For many aromatic acids, copper-based catalysts have been shown to facilitate decarboxylation, often in polar aprotic solvents. nih.gov The reaction likely proceeds through a copper carboxylate intermediate. More recent advancements have utilized photoredox catalysis to enable decarboxylation under milder conditions, where a single-electron transfer from a photosensitizer to the carboxylic acid can initiate the process. nih.gov

In the context of this compound, the presence of two electron-withdrawing fluorine atoms could have a modest stabilizing effect on a potential anionic intermediate, though likely not enough to facilitate spontaneous decarboxylation. The presence of a β-carbonyl group is known to significantly lower the activation energy for decarboxylation via a cyclic transition state, a feature absent in this molecule. masterorganicchemistry.comyoutube.com Therefore, the decarboxylation of this compound would likely necessitate the use of transition metal catalysis or photoredox methods.

Reactivity of the Aromatic Ring System

The electronic nature of the aromatic ring in this compound is complex, with the electron-donating ethoxy group and the electron-withdrawing fluorine atoms exerting opposing influences. This leads to a nuanced reactivity profile in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) under Fluorine and Ethoxy Directing Effects

In electrophilic aromatic substitution, the ethoxy group is a strong activating, ortho-, para-director due to its ability to donate electron density to the ring via resonance. Conversely, the fluorine atoms are deactivating due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors. In this compound, the positions ortho and para to the ethoxy group are occupied by fluorine atoms (position 2 and 4) and the carboxyl group (implicitly position 1). The remaining open positions for electrophilic attack are C5 and C6.

The directing effects of the substituents would guide an incoming electrophile. The ethoxy group strongly directs to its ortho positions (C2 and C4, both blocked by fluorine) and its para position (C6). The fluorine at C2 directs to its para position (C5). The fluorine at C4 directs to its ortho positions (C3, blocked by the ethoxy group, and C5) and its para position (C1, blocked by the carboxyl group). The carboxylic acid group is a deactivating, meta-director, directing to C3 (blocked) and C5.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Difluorinated Systems

The presence of two fluorine atoms, which are good leaving groups in nucleophilic aromatic substitution (SNAr), makes the aromatic ring of this compound susceptible to attack by nucleophiles. SNAr reactions are facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. googleapis.comgoogle.com In this molecule, the carboxylic acid group and the fluorine atoms themselves provide this necessary electron-withdrawing character.

The rate of SNAr reactions on haloaromatics generally follows the order F > Cl > Br > I, making fluorinated aromatics particularly reactive. google.com In this compound, there are two potential sites for nucleophilic attack: the carbon bearing the fluorine at C2 and the carbon bearing the fluorine at C4. The regioselectivity of the substitution will depend on the relative stability of the Meisenheimer complex formed upon attack at each position.

Attack at C4 would be stabilized by the ortho-carboxyl group and the meta-ethoxy group. Attack at C2 would be stabilized by the meta-carboxyl group and the ortho-ethoxy group. The strong resonance stabilization provided by an ortho or para electron-withdrawing group is a key factor in SNAr reactivity. lookchemmall.com In this case, the carboxylic acid group is ortho to the C2 fluorine (if we consider numbering from the ethoxy group) and para to the C4 fluorine (relative to the carboxyl group). Therefore, nucleophilic attack is anticipated to preferentially occur at the C4 position, where the negative charge of the Meisenheimer complex can be delocalized onto the carbonyl oxygen of the carboxylic acid group.

Table 2: Predicted Regioselectivity in Aromatic Substitution Reactions This table provides a predictive analysis based on established principles of aromatic reactivity.

Reaction TypePredicted Major ProductKey Directing/Activating Factors
Electrophilic Aromatic Substitution (e.g., Nitration)3-Ethoxy-2,4-difluoro-6-nitrobenzoic acidPara-directing effect of the strong activating ethoxy group.
Nucleophilic Aromatic Substitution (e.g., with NaOCH₃)3-Ethoxy-2-fluoro-4-methoxybenzoic acidStabilization of the Meisenheimer complex by the para-carboxyl group.

Role of Fluorine Substituents in Reactivity Modulation

Inductive Electron Withdrawal: The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect (-I effect). This has several consequences:

It increases the acidity of the carboxylic acid group compared to its non-fluorinated analog.

It deactivates the aromatic ring towards electrophilic attack.

It activates the ring towards nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate.

Resonance Effect: Fluorine can also donate electron density via a resonance effect (+M effect) through its lone pairs. However, for fluorine, the inductive effect is generally considered to be more significant than its resonance effect in influencing reactivity.

Leaving Group Ability: In nucleophilic aromatic substitution, fluorine is an excellent leaving group, often better than other halogens. google.com This is because the rate-determining step is typically the formation of the Meisenheimer complex, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.

Modulation of Regioselectivity: The positions of the fluorine atoms are critical in determining the regiochemical outcome of substitution reactions. As discussed, they influence the positions of both electrophilic and nucleophilic attack through their directing effects and their ability to be displaced in SNAr reactions.

Inductive and Resonance Effects of Fluorine

The two fluorine atoms on the aromatic ring of this compound significantly influence its electronic properties and, consequently, its reactivity. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). quora.comlibretexts.orgreddit.com This effect pulls electron density away from the benzene (B151609) ring and the carboxylic acid group. libretexts.orglibretexts.org

The inductive effect of the fluorine atoms has a notable impact on the acidity of the carboxylic acid. By withdrawing electron density, the fluorine atoms help to stabilize the negative charge of the carboxylate anion formed upon deprotonation. libretexts.orglibretexts.org This stabilization of the conjugate base makes the carboxylic acid more acidic compared to non-fluorinated benzoic acid. libretexts.orgopenstax.org Generally, the closer the electron-withdrawing group is to the carboxyl group, the greater the increase in acidity. libretexts.orgopenstax.org

In addition to the inductive effect, fluorine can also exert a resonance effect (+R or +M effect) by donating one of its lone pairs of electrons to the aromatic π-system. doubtnut.comstackexchange.com However, for fluorine, the inductive effect is generally considered to be more dominant than its resonance effect in influencing the acidity of benzoic acids. doubtnut.com The interplay between these two opposing effects can be complex. While the -I effect increases acidity, the +R effect tends to decrease it. doubtnut.com The relative strength of these effects depends on the position of the fluorine atom on the ring. In some cases, such as with p-fluorobenzoic acid, the +R effect can be significant enough to make it a weaker acid than p-chlorobenzoic acid, despite fluorine's greater electronegativity. doubtnut.comstackexchange.com This is attributed to the better orbital overlap between the 2p orbitals of carbon and fluorine. doubtnut.com

The presence of multiple fluorine atoms, as in this compound, compounds the inductive effect, further enhancing the acidity of the carboxylic acid group. libretexts.orglibretexts.org The electron-withdrawing nature of the fluorine atoms also deactivates the benzene ring towards electrophilic substitution reactions. libretexts.orgnih.gov

Stereoelectronic Control by Fluorine Atoms

The presence of fluorine atoms on the benzene ring can exert significant stereoelectronic control, influencing the molecule's conformation and reactivity. These effects arise from the unique electronic properties and small size of the fluorine atom.

In ortho-substituted benzoic acids, interactions between the substituent and the carboxylic acid group are crucial in determining the preferred conformation. nih.govresearchgate.netnih.gov For 2-fluorobenzoic acid, two main planar conformers, cis and trans, are considered, referring to the relative orientation of the C=O and C-F bonds. nih.govstackexchange.com The relative stability of these conformers is determined by a balance of stabilizing interactions, such as intramolecular hydrogen bonds (e.g., O-H···F), and destabilizing repulsive forces between the fluorine and the oxygen atoms of the carboxyl group. nih.gov In some cases, a C-H···O interaction can also play a stabilizing role. nih.govstackexchange.com

The gauche effect, a stereoelectronic phenomenon, can also be a factor, particularly when considering rotation around single bonds. This effect often favors a gauche conformation over an anti conformation due to stabilizing hyperconjugative interactions. acs.org While more commonly discussed in the context of aliphatic systems, the principles of stereoelectronic control are also relevant in understanding the conformational preferences of substituted aromatic compounds like this compound. acs.org The interplay of these stereoelectronic effects can preorganize the molecule into a specific conformation, thereby influencing its reactivity in subsequent chemical transformations. acs.org

Reactions Involving the Ethoxy Moiety

Ether linkages are generally stable and unreactive towards many reagents. masterorganicchemistry.comlibretexts.org However, they can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.orgyoutube.comkhanacademy.org The reaction proceeds by protonation of the ether oxygen, which turns the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com This is followed by a nucleophilic attack by the halide ion.

The mechanism of cleavage, either S(_N)1 or S(_N)2, depends on the nature of the carbon atoms attached to the ether oxygen. masterorganicchemistry.comyoutube.comwikipedia.org For aryl alkyl ethers, such as this compound, the cleavage will always yield a phenol (B47542) and an alkyl halide. libretexts.org This is because the carbon-oxygen bond on the aromatic side is stronger, and the sp²-hybridized carbon of the benzene ring is resistant to nucleophilic attack. libretexts.org Therefore, the reaction of this compound with a strong acid like HBr would be expected to yield 2,4-difluoro-3-hydroxybenzoic acid and ethyl bromide.

Derivatization of the ethoxy group can also be achieved through other reactions. For example, demethylation of similar methoxy-containing compounds is a common transformation in organic synthesis, and analogous de-ethylation reactions can be performed on ethoxy-substituted aromatics.

Transition Metal-Catalyzed Cross-Coupling Reactions

The halogen substituents on the benzene ring of this compound, while being fluorine atoms, can potentially participate in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.orgyoutube.com While aryl chlorides and bromides are common substrates, the use of aryl fluorides in Suzuki-Miyaura coupling is more challenging due to the high strength of the C-F bond. nih.govnih.govrsc.org However, advancements in catalyst design, particularly the development of specialized ligands, have enabled the coupling of some activated aryl fluorides. rsc.orgacs.org

For this compound, the fluorine atoms are on an electron-rich ring (due to the ethoxy group), which generally makes them less reactive in palladium-catalyzed C-F activation. rsc.org However, the presence of the carboxylic acid group could influence the electronic properties and reactivity of the molecule in such reactions. The general mechanism for Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to give the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Other cross-coupling reactions, such as the Buchwald-Hartwig amination for the formation of C-N bonds, have also been developed for aryl halides. nih.govnih.gov Similar to Suzuki coupling, the reactivity of aryl fluorides in these reactions is lower than that of other aryl halides. nih.gov Nevertheless, with the appropriate catalyst system, including a suitable palladium precursor and a specialized ligand, it might be possible to achieve cross-coupling at one of the C-F positions of this compound. nih.govnih.gov

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is influenced by its constituent functional groups. The aromatic ring, the carboxylic acid, and the ethoxy group can all potentially undergo redox reactions under specific conditions.

The carboxylic acid group is generally resistant to further oxidation. However, it can be reduced to a primary alcohol. Common reagents for this transformation include strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

The ethoxy group can be susceptible to oxidation, particularly at the benzylic-like position. However, the strong electron-withdrawing effects of the two fluorine atoms on the ring would likely make this oxidation more difficult compared to non-fluorinated analogues. nih.govnih.gov Conversely, the fluorine atoms themselves are generally inert to oxidation and reduction under typical organic synthesis conditions.

The aromatic ring can be reduced under harsh conditions, for example, through catalytic hydrogenation at high pressure and temperature. A Birch reduction could also be a possibility, which involves dissolving metal reduction to give a non-aromatic diene.

Electrochemical studies on benzoic acid and its derivatives have shown that the carboxylic acid can be reduced at an electrode surface. acs.org The process often involves the initial dissociation of the acidic proton, followed by electron transfer. acs.org The presence of substituents on the ring, such as the fluorine and ethoxy groups in this compound, would be expected to influence the reduction potential.

Investigation of Specific Reaction Mechanisms

The reactivity of this compound is primarily centered around the carboxylic acid functionality and the substituted aromatic ring. The interplay of the electron-donating ethoxy group and the electron-withdrawing fluorine atoms influences the reaction pathways and mechanisms.

Esterification

The conversion of this compound to its corresponding esters is a fundamental transformation. A common and illustrative method is the Fischer-Speier esterification, which proceeds via an acid-catalyzed nucleophilic acyl substitution.

The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation significantly enhances the electrophilicity of the carbonyl carbon. Subsequently, the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. A series of proton transfer steps then occur, resulting in the conversion of one of the hydroxyl groups into a good leaving group (water). The elimination of water and a final deprotonation step yield the ester and regenerate the acid catalyst. The entire process is reversible, and to drive the reaction towards the product, an excess of the alcohol is often used, or the water is removed as it is formed.

Table 1: General Conditions for Fischer-Speier Esterification of Benzoic Acids

ParameterCondition
Carboxylic Acid This compound
Alcohol Primary or Secondary Alcohol (e.g., Methanol, Ethanol)
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid
Temperature 60-110 °C
Reaction Time 1-10 hours
Work-up Neutralization, Extraction, and Purification

Amide Formation

The synthesis of amides from this compound can be achieved through various methods, most of which involve the initial activation of the carboxylic acid to overcome the inherent low reactivity towards amines due to acid-base neutralization.

One prevalent method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism with these reagents begins with the carboxylic acid adding to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate effectively has a good leaving group. The amine then acts as a nucleophile, attacking the carbonyl carbon of this activated species. This is followed by the elimination of the dicyclohexylurea or the corresponding urea (B33335) derivative from EDC, and the formation of the amide bond.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride.

Conversion to Acyl Chloride

A standard method for converting carboxylic acids to the more reactive acyl chlorides is treatment with thionyl chloride (SOCl₂). The reaction mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and a proton to form a chlorosulfite intermediate. In the subsequent step, the chloride ion acts as a nucleophile and attacks the carbonyl carbon. This leads to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which decomposes to sulfur dioxide (SO₂) gas and another chloride ion. The gaseous nature of the byproducts (SO₂ and HCl) helps to drive the reaction to completion.

Table 2: Typical Reagents for Acyl Chloride Formation from Benzoic Acids

ReagentByproductsSeparation
Thionyl chloride (SOCl₂)SO₂(g), HCl(g)Fractional distillation
Phosphorus(V) chloride (PCl₅)POCl₃(l), HCl(g)Fractional distillation
Phosphorus(III) chloride (PCl₃)H₃PO₃(s)Fractional distillation

Decarboxylation

While the direct decarboxylation of aromatic carboxylic acids typically requires harsh conditions, the presence of certain substituents can facilitate this reaction. For difluorobenzoic acids, decarboxylation can be challenging. However, studies on related compounds like 2,4-dimethoxybenzoic acid show that acid-catalyzed decarboxylation can occur. The proposed mechanism involves the protonation of the aromatic ring, which is the rate-determining step, followed by the cleavage of the carbon-carbon bond to release carbon dioxide. The stability of the resulting aryl cation is a crucial factor. For this compound, the electron-donating nature of the ethoxy group at the meta position to the carboxyl group and the ortho/para directing effects of the fluorine atoms create a complex electronic environment that does not readily favor the formation of a stable cationic intermediate required for facile decarboxylation under standard conditions. Specialized catalysts or high temperatures would likely be necessary to achieve significant decarboxylation.

Applications of 3 Ethoxy 2,4 Difluorobenzoic Acid As a Key Synthetic Intermediate

Precursor in the Synthesis of Advanced Organic Molecules

The strategic placement of fluorine and ethoxy groups on the benzoic acid framework makes 3-ethoxy-2,4-difluorobenzoic acid a valuable precursor for constructing more complex molecular architectures. The carboxylic acid group serves as a versatile handle for a wide range of chemical transformations, including amidation, esterification, and reduction. The fluorine atoms can influence the electronic properties and conformation of the final molecule, often enhancing metabolic stability and binding affinity in biologically active compounds.

The reactivity of the aromatic ring is also modulated by the substituents, allowing for selective further functionalization. This controlled reactivity is a key factor in its utility for creating advanced organic molecules with precisely defined structures and properties. For instance, derivatives such as 3-ethoxy-2,4-difluorobenzyl bromide are also commercially available, indicating the role of this scaffold in introducing the 3-ethoxy-2,4-difluorobenzyl moiety into larger structures. sigmaaldrich.com

Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. This compound serves as a readily available source of a difluorinated phenyl group, making it an important intermediate in the synthesis of novel pharmaceuticals.

Design and Synthesis of Carboxylate-Based Drug Candidates

The carboxylic acid functionality of this compound is a key feature for its use in the design of carboxylate-based drug candidates. Carboxylic acids are known to participate in hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors. The synthesis of such candidates often involves the coupling of the carboxylic acid with amines or alcohols to form amides or esters, respectively. These reactions are fundamental in the construction of a vast array of drug molecules.

Development of Fluorinated Bioactive Molecules

Fluorine-containing compounds are of significant interest in drug discovery due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered acidity of nearby functional groups. Difluorinated benzoic acids, in general, are key intermediates in the preparation of quinolone-3-carboxylic acid drugs. researchgate.net While direct synthesis pathways for specific drugs from this compound are often proprietary, the structural motif is present in various patented compounds. The synthesis of related molecules like 3,5-dimethoxy-2,4-difluorobenzoic acid, an intermediate for a moxifloxacin (B1663623) impurity, highlights the utility of substituted difluorobenzoic acids in creating complex bioactive molecules. researchgate.net

Intermediate in Agrochemical Synthesis

Similar to the pharmaceutical industry, the agrochemical sector utilizes fluorinated compounds to develop new pesticides and herbicides with improved efficacy and environmental profiles. The structural features of this compound make it a valuable intermediate for the synthesis of novel agrochemicals. The difluorinated phenyl ring can contribute to the biological activity of the final product, while the carboxylic acid group provides a site for further chemical modification to optimize performance and selectivity. For example, 2,4-difluorobenzoic acid is a known intermediate for various agricultural chemicals, and the addition of the ethoxy group in this compound allows for the exploration of new chemical space in this field. google.com

Utility in Materials Science and Specialty Chemicals

The applications of this compound extend beyond the life sciences into the realm of materials science and the production of specialty chemicals. The presence of fluorine can enhance properties such as thermal stability, chemical resistance, and optical performance in polymers and other materials.

Functional Materials Development (e.g., ALD inhibitors, polymers)

In the field of materials science, fluorinated aromatic compounds are used to create polymers with specific, desirable properties. While direct evidence for the use of this compound in commercially available polymers is limited in public literature, its structural similarity to other fluorinated monomers suggests its potential in this area. For instance, related difluorophenol compounds are used as liquid crystal intermediates, indicating the potential for derivatives of this compound in electronic displays and other advanced materials. google.com The synthesis of photoinitiators for dental adhesives from a related trimethylbenzoic acid derivative also points to the broader applicability of substituted benzoic acids in creating specialized polymers. beilstein-journals.org The development of new materials often involves the incorporation of unique building blocks like this compound to achieve novel functionalities.

Catalyst Development

While direct utilization of this compound as a catalyst is not widely documented, its structural motifs are relevant in the design of ligands for metal-based catalysts. The electron-withdrawing nature of the fluorine atoms and the electron-donating character of the ethoxy group can modulate the electronic environment of a metal center when incorporated into a ligand structure. This fine-tuning of electronic properties is crucial for optimizing the catalytic activity and selectivity in various organic transformations.

For instance, benzoic acid derivatives are known to be precursors for ligands in palladium-catalyzed cross-coupling reactions. While specific research on this compound in this context is limited, the principles of ligand design suggest its potential. The synthesis of phosphine (B1218219) ligands, which are pivotal in many catalytic cycles, could potentially incorporate the 3-ethoxy-2,4-difluorophenyl moiety. The electronic effects of the substituents could influence the σ-donating and π-accepting properties of the phosphine, thereby impacting the efficiency of the catalyst.

Potential Ligand Type Incorporated Moiety Potential Influence on Catalysis
Phosphine Ligands3-ethoxy-2,4-difluorophenylModulation of electronic properties of the metal center, potentially improving catalytic activity and selectivity.
N-Heterocyclic Carbene (NHC) Ligands3-ethoxy-2,4-difluorophenyl substituted precursorsSteric and electronic tuning of the NHC ligand, impacting catalyst stability and performance.

Role in Fluorescent Probe and Imaging Agent Development

The development of fluorescent probes and imaging agents is a rapidly advancing field, with significant applications in biomedical research and diagnostics. Fluorinated aromatic compounds are of particular interest in this area due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and altered photophysical characteristics.

Although specific fluorescent probes derived directly from this compound are not extensively reported in peer-reviewed literature, its structural features are pertinent to the design of such molecules. The difluorinated benzene (B151609) ring can serve as a core scaffold for a fluorophore. The carboxylic acid group offers a convenient point of attachment for conjugating the fluorophore to biomolecules or other targeting moieties. The ethoxy group can further modify the solubility and electronic properties of the resulting probe.

The general strategy for developing a fluorescent probe based on this scaffold would involve:

Fluorophore Synthesis: Utilizing the 3-ethoxy-2,4-difluorophenyl group as a key component of the fluorescent core.

Linker Attachment: Modifying the carboxylic acid group to introduce a linker.

Conjugation: Attaching a recognition element (e.g., a peptide, antibody, or small molecule) to the linker for specific targeting.

Probe Component Role of this compound Moiety Potential Advantage
Fluorophore CoreForms the fundamental light-emitting structure.The fluorine atoms can enhance photostability and influence emission wavelengths.
Linker Attachment PointThe carboxylic acid group allows for covalent bonding to linkers.Provides a reliable and versatile handle for further chemical modification.
Modulator of PropertiesThe ethoxy and fluoro groups influence solubility and electronic distribution.Can be used to fine-tune the probe's behavior in biological environments.

Emerging Applications in Chemical Research and Development

The utility of this compound as a synthetic intermediate extends beyond the specific areas of catalysis and fluorescent probes. Its unique substitution pattern makes it a valuable starting material for the synthesis of a wide range of novel organic compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.

In medicinal chemistry, the introduction of fluorine atoms into drug candidates is a common strategy to improve metabolic stability, binding affinity, and bioavailability. The 3-ethoxy-2,4-difluorophenyl moiety can be incorporated into new chemical entities to explore these potential benefits.

In materials science, fluorinated aromatic compounds are used in the development of liquid crystals, polymers, and other advanced materials. The specific arrangement of substituents in this compound could lead to materials with desirable properties, such as specific dielectric constants or thermal stability. A related compound, 4-ethoxy-2,3-difluorophenol, which can be synthesized from a derivative of ethoxy-difluorobenzene, is noted for its use as a liquid-crystal intermediate. This suggests a potential application area for structurally similar compounds.

The table below summarizes some of the emerging research and development areas where this compound could serve as a key intermediate.

Field Potential Application Rationale
Medicinal ChemistrySynthesis of novel drug candidates.Fluorine substitution can enhance pharmacokinetic and pharmacodynamic properties.
Materials ScienceDevelopment of liquid crystals and polymers.The rigid, fluorinated aromatic core can impart desirable physical and electronic properties.
AgrochemicalsSynthesis of new pesticides and herbicides.The biological activity of many agrochemicals is enhanced by the presence of fluorine.

Q & A

Q. What are the standard synthetic routes for 3-ethoxy-2,4-difluorobenzoic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation or substitution reactions on fluorinated benzoic acid derivatives. For example:

  • Electrophilic substitution : Bromination of 2,4-difluorobenzoic acid using brominating agents (e.g., Br₂) in the presence of sulfuric acid can introduce bromine at the 5-position. Subsequent ethoxy substitution via nucleophilic aromatic substitution (e.g., using ethanol under basic conditions) may yield the target compound .
  • Boronic acid intermediates : Phenylboronic acids with ethoxy and fluorine substituents (e.g., 3-ethoxy-2,4,6-trifluorophenylboronic acid) can serve as precursors. Coupling reactions (e.g., Suzuki-Miyaura) or hydrolysis may facilitate synthesis .

Q. Key factors affecting yield :

  • Temperature control (e.g., avoiding decomposition of sensitive intermediates).
  • Solvent polarity (polar aprotic solvents like DMF enhance nucleophilic substitution).
  • Catalytic systems (e.g., palladium catalysts for coupling reactions).

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns. Chemical shifts for fluorine atoms in ortho, meta, and para positions differ significantly .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For example, the molecular ion [M-H]⁻ at m/z 215.03 (C₉H₇F₂O₃⁻) confirms the structure .
  • X-ray crystallography : Resolves crystal packing and bond angles, particularly useful for verifying ethoxy group orientation .

Advanced Research Questions

Q. How can contradictory data in synthetic yields be resolved when using different halogenation methods?

Discrepancies in yields often arise from competing side reactions (e.g., over-halogenation or incomplete substitution). To address this:

  • Mechanistic studies : Use kinetic isotope effects or deuterated solvents to probe reaction pathways .
  • In-situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation.
  • Computational modeling : Density Functional Theory (DFT) calculations can predict regioselectivity and transition states for halogenation .

Example : Bromination of 2,4-difluorobenzoic acid in H₂SO₄ yields 93–99% purity, but competing sulfonation may reduce efficiency. Adjusting acid concentration or temperature mitigates this .

Q. What strategies optimize the regioselectivity of ethoxy substitution in polyfluorinated benzoic acids?

  • Directing groups : Introduce temporary protecting groups (e.g., nitro or methyl) to block undesired positions during ethoxy substitution .
  • Microwave-assisted synthesis : Enhances reaction specificity by reducing side reactions through rapid heating .
  • Solvent effects : Use hexafluoroisopropanol (HFIP) to stabilize transition states and improve selectivity for ethoxy attachment at the 3-position .

Case study : Substitution of 3-chloro-2,4-difluorobenzoic acid with ethanol in DMF/K₂CO₃ achieves >80% yield, but competing elimination requires careful control of base stoichiometry .

Q. How does fluorine substitution influence the acid dissociation constant (pKa) of this compound?

Fluorine’s electronegativity decreases the pKa by stabilizing the deprotonated form via inductive effects. Experimental determination:

  • Potentiometric titration : Compare with non-fluorinated analogs (e.g., 3-ethoxybenzoic acid).
  • Computational prediction : COSMO-RS simulations correlate substituent effects with pKa shifts.
  • Structural analysis : X-ray data show shorter C-F bonds increase electron withdrawal, lowering pKa by ~1–2 units compared to non-fluorinated analogs .

Q. What are the challenges in scaling up laboratory-scale synthesis to pilot production?

  • Purification : Column chromatography is impractical for large batches. Alternatives include recrystallization (e.g., using ethanol/water mixtures) or continuous flow systems .
  • Safety : Handle fluorinated intermediates in fume hoods due to potential HF release during hydrolysis.
  • Cost-efficiency : Optimize catalyst recovery (e.g., Pd/C filtration) and solvent recycling .

Q. How can researchers validate the biological activity of this compound derivatives?

  • Enzyme inhibition assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to salicylic acid derivatives .
  • Molecular docking : Predict binding affinity to target proteins (e.g., COX-2) using software like AutoDock.
  • ADMET profiling : Assess solubility, permeability (Caco-2 assays), and metabolic stability (microsomal incubation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.